KRP203 (Mocravimod): A Technical Deep Dive into its Discovery and Scientific Journey
KRP203 (Mocravimod): A Technical Deep Dive into its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of KRP203, also known as Mocravimod. KRP203 is a synthetic, orally active, second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It acts as a potent and selective agonist of the S1P receptor subtype 1 (S1P1), leading to the sequestration of lymphocytes in peripheral lymphoid organs.[3][4] This document details the compound's synthesis, preclinical efficacy in various models of autoimmune disease and organ transplantation, and its progression through clinical trials. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the scientific journey of KRP203.
Introduction and Discovery
KRP203, or Mocravimod, emerged as a novel immunomodulator from research aimed at developing successors to FTY720 (Fingolimod), the first-in-class S1P receptor modulator.[5] Developed by Kyorin Pharmaceutical Co., Ltd., KRP203 was designed to have a more selective S1P receptor binding profile, with the goal of improving the safety profile, particularly concerning the bradycardia associated with S1P3 receptor activation. KRP203 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, KRP203-phosphate. This active metabolite is a potent agonist of the S1P1 receptor. The intellectual property for KRP203 was later acquired by Priothera, which is now developing the compound for hematological malignancies.
Chemical Synthesis
A practical and concise synthesis of KRP203 has been developed, with a key step involving a palladium-catalyzed cross-coupling reaction. This method allows for the efficient construction of the diaryl sulfide moiety present in the KRP203 molecule. An alternative efficient method for the phosphorylation of KRP203 to its active form, KRP203-phosphate, has also been established.
Mechanism of Action
KRP203 exerts its immunomodulatory effects primarily through its action as a selective agonist of the S1P1 receptor.
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S1P1 Receptor Agonism and Lymphocyte Sequestration: Upon binding to S1P1 receptors on lymphocytes, KRP203 induces receptor internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches. The resulting sequestration of lymphocytes, particularly T cells and B cells, in these tissues leads to a reversible reduction in the number of circulating lymphocytes. This reduction in circulating immune cells limits their infiltration into sites of inflammation, thereby attenuating the immune response.
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Signaling Pathways: The binding of KRP203-phosphate to the S1P1 receptor activates intracellular signaling cascades. In the context of cardioprotection, KRP203 has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) signaling pathways, leading to the preservation of mitochondrial function.
Preclinical and Clinical Development
KRP203 has been evaluated in a wide range of preclinical models and has progressed through several clinical trials for various indications.
Preclinical Studies
KRP203 has demonstrated significant efficacy in various animal models of autoimmune diseases and organ transplantation.
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Organ Transplantation: In rat models of skin and heart allografts, KRP203 significantly prolonged graft survival and attenuated chronic rejection. It was also shown to act synergistically with subtherapeutic doses of cyclosporin A. In a mouse model of pancreatic islet allotransplantation, KRP203 monotherapy effectively inhibited allogeneic rejection, and combination therapy with sirolimus prevented rejection in the majority of recipients.
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Autoimmune Diseases: KRP203 has shown therapeutic potential in a rat model of autoimmune myocarditis by reducing inflammation and improving cardiac function. It also ameliorated atherosclerosis in LDL-R-/- mice by modulating lymphocyte and macrophage function.
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Cardioprotection: Pretreatment with KRP203 has been found to alleviate myocardial ischemia-reperfusion injury in in vivo, ex vivo, and in vitro models, independent of its effects on lymphocytes.
Clinical Trials
KRP203 has been investigated in Phase 1 and Phase 2 clinical trials for several autoimmune indications and is currently in development for hematological malignancies.
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Ulcerative Colitis: A Phase 2 study in patients with moderately active refractory ulcerative colitis found that KRP203 was safe and well-tolerated, but did not meet the primary efficacy endpoint for clinical remission.
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Cutaneous Lupus Erythematosus: KRP203 has entered Phase 2 clinical trials for the treatment of subacute cutaneous lupus erythematosus.
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Hematological Malignancies: Priothera is developing Mocravimod (KRP203) for the treatment of acute myeloid leukemia (AML) in patients undergoing allogeneic hematopoietic stem cell transplantation (HSCT). It has received Orphan Drug Designation from the FDA and EMA for this indication. A Phase 3 trial in adult AML is underway.
Quantitative Data Summary
| Study Type | Model/Population | Compound | Dose/Concentration | Key Findings | Reference |
| Preclinical | Rat Heart Allograft | KRP-203 | 0.1 and 1 mg/kg/day (orally) | Prolonged graft survival and attenuated chronic rejection. | |
| Preclinical | LDL-R-/- Mice | KRP-203 | 3.0 mg/kg per day | Reduced atherosclerotic lesion formation. | |
| Preclinical | Rat Autoimmune Myocarditis | KRP-203 | Not specified | Attenuated inflammation and improved left ventricular function. | |
| Preclinical | Mouse Islet Allotransplantation | KRP-203 | 0.3, 1.0, or 3.0 mg/kg for 7 days | Prolonged islet allograft survival. | |
| Clinical Trial (Phase 2) | Ulcerative Colitis Patients | KRP203 | 1.2 mg daily for 8 weeks | Safe and well-tolerated, but did not meet primary efficacy endpoint. |
Experimental Protocols
Rat Heart Allotransplantation Model
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Animal Model: Inbred male DA (MHC haplotype: RT1a) rats as donors and Lewis (LEW) rats as recipients.
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Surgical Procedure: Heterotopic heart transplantation was performed.
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Drug Administration: KRP-203 was administered orally at doses of 0.1 and 1 mg/kg/day for 100 days.
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Outcome Measures: Graft survival was monitored daily by palpation. Histopathological and immunohistochemical analyses were performed at 100 days post-transplantation to assess chronic rejection.
Mouse Atherosclerosis Model
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Animal Model: Low-density lipoprotein receptor-deficient (LDL-R-/-) mice.
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Diet: Mice were fed a cholesterol-rich diet.
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Drug Administration: KRP-203 was administered at a dose of 3.0 mg/kg per day for 6 and 16 weeks.
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Outcome Measures: Atherosclerotic lesion formation was quantified. Plasma lipid concentrations, lymphocyte populations, and cytokine levels were also measured.
Visualizations
Signaling Pathways
Caption: KRP203-P activates S1P1, triggering RISK and SAFE pathways.
Experimental Workflow
Caption: Workflow for preclinical evaluation in a rat heart allograft model.
References
- 1. priothera.com [priothera.com]
- 2. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
